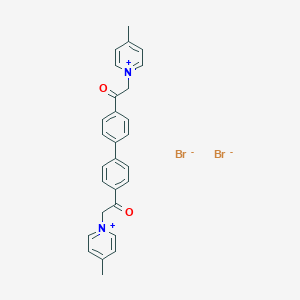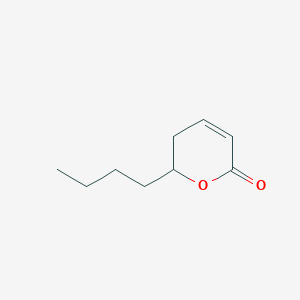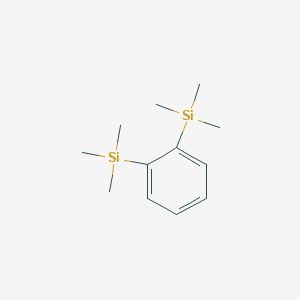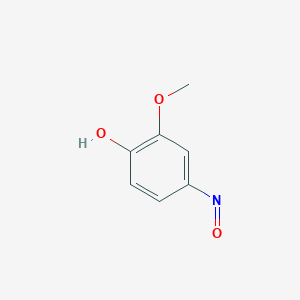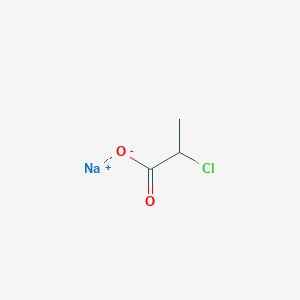
Ethylidenecyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylidenecyclopropane (ECP) is a cyclic organic compound with the chemical formula C5H8. It is a colorless liquid that is insoluble in water, but soluble in most organic solvents. ECP has been found to have a wide range of applications in the field of scientific research, especially in the study of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Ethylidenecyclopropane is not fully understood, but it is believed to act as a reactive intermediate in organic reactions. Ethylidenecyclopropane can undergo ring-opening reactions to form reactive carbene intermediates, which can then react with other molecules to form new compounds.
Biochemical and Physiological Effects:
Ethylidenecyclopropane has been found to have a range of biochemical and physiological effects. It has been shown to have antibacterial and antifungal properties, and it has been used as a pesticide in agriculture. Ethylidenecyclopropane has also been found to have analgesic and anti-inflammatory effects, and it has been used in the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethylidenecyclopropane in lab experiments is its reactivity. Ethylidenecyclopropane can undergo ring-opening reactions to form reactive intermediates, which can then react with other molecules to form new compounds. This makes Ethylidenecyclopropane a useful starting material for the synthesis of other organic compounds. One limitation of using Ethylidenecyclopropane in lab experiments is its toxicity. Ethylidenecyclopropane has been found to be toxic to humans and animals, and precautions should be taken when handling it.
Zukünftige Richtungen
There are many future directions for the study of Ethylidenecyclopropane. One area of research could be the development of new synthetic methods for Ethylidenecyclopropane and its derivatives. Another area of research could be the study of the mechanism of action of Ethylidenecyclopropane and its derivatives. This could involve the use of computational methods to predict the reactivity of Ethylidenecyclopropane and its derivatives. Finally, the study of the biochemical and physiological effects of Ethylidenecyclopropane and its derivatives could lead to the development of new drugs for the treatment of pain, inflammation, and other diseases.
Synthesemethoden
Ethylidenecyclopropane can be synthesized through the reaction of ethylidene chloride with zinc dust in the presence of sodium hydroxide. The reaction produces Ethylidenecyclopropane and sodium chloride as a byproduct. The purity of Ethylidenecyclopropane can be improved by fractional distillation.
Wissenschaftliche Forschungsanwendungen
Ethylidenecyclopropane has been found to have a wide range of applications in the field of scientific research. It has been used as a starting material for the synthesis of other organic compounds, such as cyclopropane carboxylic acids and cyclopropane amino acids. Ethylidenecyclopropane has also been used as a reagent in the synthesis of natural products, such as terpenoids and alkaloids.
Eigenschaften
CAS-Nummer |
18631-83-9 |
|---|---|
Produktname |
Ethylidenecyclopropane |
Molekularformel |
C5H8 |
Molekulargewicht |
68.12 g/mol |
IUPAC-Name |
ethylidenecyclopropane |
InChI |
InChI=1S/C5H8/c1-2-5-3-4-5/h2H,3-4H2,1H3 |
InChI-Schlüssel |
ZIFNDRXSSPCNID-UHFFFAOYSA-N |
SMILES |
CC=C1CC1 |
Kanonische SMILES |
CC=C1CC1 |
Andere CAS-Nummern |
18631-83-9 |
Synonyme |
ethylidenecyclopropane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




